[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE
Overview
Description
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE typically involves multiple steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using appropriate benzyl halides.
Attachment of the Pyrazole Moiety: The pyrazole moiety can be synthesized separately and then attached to the piperazine core through a coupling reaction.
Final Assembly: The final compound is assembled by linking the various fragments through amide bond formation or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the piperazine nitrogen atoms.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or various halogenating agents are often employed.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines or hydroxylamines are typical products.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new piperazine-based molecules with potential pharmacological activities.
Biology
In biological research, the compound may be studied for its interactions with various biological targets, such as enzymes, receptors, or ion channels.
Medicine
The compound may have potential therapeutic applications, such as in the treatment of neurological disorders, infections, or cancer. Its pharmacokinetic and pharmacodynamic properties would be of particular interest.
Industry
In industrial applications, the compound may be used in the development of new materials, agrochemicals, or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE would depend on its specific biological target. It may act by binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-CHLOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE
- [4-(2-FLUOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE
- [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE
Uniqueness
The unique combination of functional groups in [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE may confer distinct pharmacological properties, such as enhanced binding affinity, selectivity, or metabolic stability compared to similar compounds.
Properties
IUPAC Name |
[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-[4-[(4-chloro-3-nitropyrazol-1-yl)methyl]phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2FN5O3/c23-18-2-1-3-20(25)17(18)13-27-8-10-28(11-9-27)22(31)16-6-4-15(5-7-16)12-29-14-19(24)21(26-29)30(32)33/h1-7,14H,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSLGYJVUAFQDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.